2-Phenylbutanal semicarbazone
Description
2-Phenylbutanal semicarbazone is a Schiff base derived from the condensation of 2-phenylbutanal with semicarbazide. Semicarbazones are characterized by the -NH-C(=O)-NH₂ group, which enables hydrogen bonding and metal coordination, critical for biological activity .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
[(Z)-2-phenylbutylideneamino]urea |
InChI |
InChI=1S/C11H15N3O/c1-2-9(8-13-14-11(12)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H3,12,14,15)/b13-8- |
InChI Key |
RLNWIGHLNADORS-JYRVWZFOSA-N |
Isomeric SMILES |
CCC(/C=N\NC(=O)N)C1=CC=CC=C1 |
Canonical SMILES |
CCC(C=NNC(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Semicarbazones
Structural and Physicochemical Properties
The phenyl and butyl substituents in 2-phenylbutanal semicarbazone distinguish it from other semicarbazones. Key structural comparisons include:
Key Observations :
- Lipophilicity : The butyl chain in this compound may improve blood-brain barrier penetration compared to smaller analogs like acetone semicarbazone .
- Electron-Withdrawing Groups : Nitro substituents (e.g., in 2-nitrobenzaldehyde derivatives) enhance enzyme inhibition but may introduce toxicity, as seen in 5-nitro-2-furaldehyde semicarbazone-induced tumors .
Anticonvulsant Activity
- Lead Compounds: Fluorophenoxy and chlorophenyl derivatives (e.g., 4-(4-fluorophenoxy)benzaldehyde semicarbazone) show 100% protection in murine seizure models. Activity correlates with hydrogen bonding and aryl group placement in Pandeya’s pharmacophore model .
- This compound : Hypothetically, its phenyl group aligns with the "aryl binding site" in pharmacophore models, while the butyl chain may occupy a hydrophobic pocket, enhancing receptor affinity .
Antimicrobial and Antiparasitic Activity
- 4-Phenyl Semicarbazone: Non-cytotoxic antitrypanosomal agent (IC₅₀ = 3.2 µM vs. T. brucei) .
- Chalcone-Semicarbazone Hybrids : Substitutions (e.g., -OH, -OCH₃) on the chalcone moiety improve antipyretic and antimicrobial activity .
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